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Compound of Interest

Compound Name: 2-Tridecanol

Cat. No.: B7820856

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tridecan-
2-ol (CAS No: 1653-31-2), a secondary alcohol with the molecular formula C13H2s0.[1][2] The
information presented herein is essential for the structural elucidation, identification, and quality
control of this compound in research and development settings. This document details nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with
generalized experimental protocols for data acquisition.

Chemical Structure and Properties
o |[UPAC Name: Tridecan-2-ol[1]

e Synonyms: 2-Hydroxytridecane, Methylundecylcarbinol[1]

e Molecular Formula: C13H2s0[1]

e Molecular Weight: 200.36 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for tridecan-2-ol, providing a
gquantitative basis for its identification.

Table 1: *H NMR Spectroscopic Data
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Solvent: CDCIs, Reference: TMS at 0.00 ppm. Data is predicted based on typical values for
analogous structures.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.78 Sextet 1H H-2 (-CHOH)
~1.54 Singlet 1H -OH
~1.45 Multiplet 2H H-3 (-CH2-CHOH)
~1.26 Multiplet 18H H-4 to H-12 (-(CHz)e-)
~1.19 Doublet 3H H-1 (-CHOH-CH?3)
~0.88 Triplet 3H H-13 (-CH2-CH3)

Table 2: 13C NMR Spectroscopic Data

Solvent: CDCIs. Data reported in various chemical databases.

Chemical Shift (6, ppm) Carbon Assignment
~68.2 C-2 (-CHOH)

~39.4 C-3

~31.9 C-11

~29.7 C-5t0 C-10

~29.4 C-4

~25.9 C-12

~23.5 C-1

~22.7 C-13

~14.1 C-14

Table 3: Infrared (IR) Spectroscopy Data
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Sample Phase: Liquid Film / Gas Phase.

Wavenumber (cm~?)

Intensity

Vibration Mode

O-H Stretch (Hydrogen-

3500-3200 Strong, Broad

bonded)
2955-2850 Strong C-H Stretch (Aliphatic sp?)
1465 Medium C-H Bend (Methylene)
1375 Medium C-H Bend (Methyl)

C-O Stretch (Secondary
1260-1050 Strong

Alcohol)

Table 4. Mass Spectrometry (GC-MS) Data

lonization Method: Electron lonization (El), 70 eV.

Mass-to-Charge (m/z)

Relative Intensity (%)

Proposed Fragment lon

[CH3CHOH]* (Base Peak,

45 100
from a-cleavage)
43 ~22 [CsHA)*
41 ~20 [CsHs]*
55 ~18 [CaH7]*
57 ~17 [CaHo]*
[M-H20]* (Dehydration
182 Low
product)
200 Very Low / Absent [M]* (Molecular lon)

Experimental Protocols

The following sections describe standardized protocols for acquiring the spectroscopic data

presented above. These are generalized methodologies and may require optimization based
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on the specific instrumentation available.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring *H and 3C NMR spectra.
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of tridecan-2-ol.

o Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
e Instrumentation and Parameters (*H NMR):
o Spectrometer: 400 MHz (or higher) NMR spectrometer.
o Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
o Acquisition Time: 2-4 seconds.
o Relaxation Delay (d1): 1-5 seconds.
o Number of Scans: 8-16 scans.
o Spectral Width: 0-12 ppm.
o Temperature: 298 K.
e Instrumentation and Parameters (33C NMR):
o Spectrometer: 100 MHz (corresponding to 400 MHz 1H).
o Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30).

o Acquisition Time: 1-2 seconds.
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o Relaxation Delay (d1): 2-10 seconds.

o Number of Scans: 128-1024 scans (or more, depending on concentration).
o Spectral Width: 0-220 ppm.

o Temperature: 298 K.

o DEPT-135/90: Utilize standard DEPT pulse programs to differentiate between CH, CHz,
and CHs signals.

3.2 Infrared (IR) Spectroscopy

This protocol is for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR)
accessory, which is common for liquid samples.

e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.

o Place a single drop of neat (undiluted) tridecan-2-ol directly onto the center of the ATR
crystal.

 Instrumentation and Data Acquisition:

o Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.

[e]

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

o

Sample Scan: Collect the sample spectrum.

[¢]

Spectral Range: 4000—400 cm™1,

Resolution: 4 cm~1.

[e]

Number of Scans: 16-32 scans.

[e]
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o The final spectrum is automatically generated as the ratio of the sample scan to the
background scan, presented in absorbance or transmittance. Alcohols typically show a
strong, broad O-H stretching band between 3500-3200 cm~* and a C-O stretch in the
1260-1050 cm~1 region.

3.3 Mass Spectrometry (MS)

This protocol describes the analysis of tridecan-2-ol using Gas Chromatography-Mass
Spectrometry (GC-MS) with Electron lonization (El).

e Sample Preparation:

o Prepare a dilute solution of tridecan-2-ol (~1 mg/mL) in a volatile organic solvent such as
dichloromethane or hexane.

¢ GC Instrumentation and Parameters:

o

Injector Temperature: 250 °C.

[¢]

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm) is
suitable.

[¢]

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

[¢]

Oven Program:
» Initial temperature: 70 °C, hold for 2 minutes.
» Ramp: Increase at 10 °C/min to 280 °C.
= Final hold: Hold at 280 °C for 5 minutes.
o Injection Volume: 1 pL with a split ratio (e.g., 50:1).
e MS Instrumentation and Parameters:

o lon Source: Electron lonization (El).
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o lonization Energy: 70 eV.

o Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

o Mass Range: Scan from m/z 40 to 400.

o Fragmentation: Alcohols typically undergo a-cleavage and dehydration. For tridecan-2-ol,
the most prominent a-cleavage results in the stable [CH3CHOH]* ion at m/z 45. The
molecular ion peak is often weak or absent.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown alcohol like tridecan-2-ol using the spectroscopic techniques discussed.
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Workflow for Spectroscopic Analysis of Tridecan-2-ol
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Caption: General workflow for the structural analysis of an alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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